molecular formula C10H14BrN B12953986 (S)-1-(4-Bromo-3-methylphenyl)propan-1-amine

(S)-1-(4-Bromo-3-methylphenyl)propan-1-amine

Cat. No.: B12953986
M. Wt: 228.13 g/mol
InChI Key: PHPMCGJEBUCPEV-JTQLQIEISA-N
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Description

(S)-1-(4-Bromo-3-methylphenyl)propan-1-amine is a chiral amine compound characterized by the presence of a bromine atom and a methyl group on a phenyl ring, attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 4-bromo-3-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination. This involves the reaction of 4-bromo-3-methylbenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral resolution techniques such as chiral HPLC or crystallization with a chiral resolving agent.

Industrial Production Methods

Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups such as azides, ethers, or alkyl groups.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Ligand Synthesis: Employed in the synthesis of chiral ligands for asymmetric catalysis.

Biology

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical assays.

    Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Neurotransmitter Analog: Studied for its structural similarity to certain neurotransmitters, potentially influencing neurological pathways.

Industry

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Catalysis: Applied in industrial catalytic processes due to its chiral nature.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromo-3-methylphenyl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Bromo-3-methylphenyl)propan-1-amine: The enantiomer of the compound, with potentially different biological activities.

    1-(4-Bromo-3-methylphenyl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.

    1-(4-Bromo-3-methylphenyl)propan-2-amine: A positional isomer with the amine group on the second carbon.

Uniqueness

(S)-1-(4-Bromo-3-methylphenyl)propan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and chemical reactivity compared to its enantiomers and positional isomers. This uniqueness makes it valuable in applications requiring high stereochemical purity and specificity.

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

(1S)-1-(4-bromo-3-methylphenyl)propan-1-amine

InChI

InChI=1S/C10H14BrN/c1-3-10(12)8-4-5-9(11)7(2)6-8/h4-6,10H,3,12H2,1-2H3/t10-/m0/s1

InChI Key

PHPMCGJEBUCPEV-JTQLQIEISA-N

Isomeric SMILES

CC[C@@H](C1=CC(=C(C=C1)Br)C)N

Canonical SMILES

CCC(C1=CC(=C(C=C1)Br)C)N

Origin of Product

United States

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